molecular formula C17H21BrO B139514 1-(5-Bromo-2-methoxyphenyl)adamantane CAS No. 104224-63-7

1-(5-Bromo-2-methoxyphenyl)adamantane

Cat. No. B139514
M. Wt: 321.3 g/mol
InChI Key: QQAMHHZQONQBFZ-UHFFFAOYSA-N
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Patent
USRE034805

Procedure details

To a suspension of sodium hydride (80% in oil, 4.32 g, 144 mmol) in 50 ml of THF, there are slowly added, while maintaining the temperature at 20° C., 36.8 g (120 mmol) of 2-(1-adamantyl)-4-bromophenol. The mixture is stirred for 1 hour at ambient temperature at which point 9 ml (144 mmol) of methyl iodide are added. The mixture is then stirred for 2 hours at 20° C., poured into water, extracted with ether, dried and evaporated. The product is purified by passage through a silica column (10×30 cm), eluting with a mixture of hexane (90%) and dichloromethane (10%). On evaporation, 26.2 g of a white solid are obtained. Yield - 68%. Melting point: 138°-139° C.
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]12([C:13]3[CH:18]=[C:17]([Br:19])[CH:16]=[CH:15][C:14]=3[OH:20])[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.[CH3:21]I.O>C1COCC1>[C:3]12([C:13]3[CH:18]=[C:17]([Br:19])[CH:16]=[CH:15][C:14]=3[O:20][CH3:21])[CH2:4][CH:5]3[CH2:11][CH:9]([CH2:8][CH:7]([CH2:6]3)[CH2:12]1)[CH2:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
36.8 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=C(C=CC(=C2)Br)O
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 2 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product is purified by passage through a silica column (10×30 cm)
WASH
Type
WASH
Details
eluting with a mixture of hexane (90%) and dichloromethane (10%)
CUSTOM
Type
CUSTOM
Details
On evaporation, 26.2 g of a white solid
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
Yield - 68%

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=C(C=CC(=C2)Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.